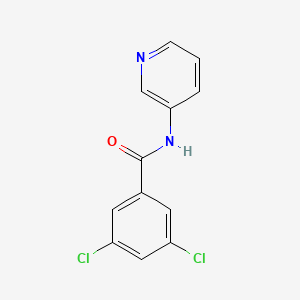

3,5-DICHLORO-N-(3-PYRIDINYL)BENZAMIDE

Description

Contextualization of Substituted Benzamides in Chemical Biology and Material Science

Substituted benzamides are a well-established and important class of organic compounds with a broad spectrum of applications. In the realm of chemical biology, they are recognized for their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. ontosight.ai The specific biological effect of a benzamide (B126) derivative is often dictated by the nature and position of the substituents on the benzene (B151609) ring. ontosight.ai For instance, the introduction of halogen atoms or other functional groups can significantly alter the compound's interaction with biological targets.

In the field of material science, substituted benzamides are investigated for their potential in creating novel materials with tailored properties. The amide linkage provides a site for hydrogen bonding, which can influence the self-assembly and crystal packing of these molecules, leading to materials with specific optical, electrical, or mechanical characteristics. The ability to modify the peripheral substituents allows for fine-tuning of these properties, making benzamides versatile building blocks for crystal engineering and the development of functional organic materials. acs.org

Significance of the 3,5-Dichloropyridinyl Moiety in Designed Chemical Structures

The incorporation of a 3,5-dichlorophenyl group into a chemical structure can profoundly influence its properties. The two chlorine atoms are strong electron-withdrawing groups, which can alter the electron density of the aromatic ring and impact the reactivity and binding interactions of the molecule. The presence of chlorine atoms can also increase the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes.

Overview of Key Research Areas for N-(3-Pyridinyl)benzamide Compounds

One significant area of investigation is in the development of novel therapeutic agents. For example, derivatives of N-pyridinylbenzamide have been synthesized and evaluated for their potential as antitumor agents. nih.gov The rationale behind these studies often involves modifying the substitution pattern on both the benzoyl and pyridinyl rings to optimize the compound's activity against specific cancer cell lines.

Another area of focus is in the discovery of new antimicrobial agents. Researchers have synthesized N-pyridinylbenzamide derivatives and tested their efficacy against various bacterial and fungal strains. researchgate.net The structure-activity relationship (SAR) studies in this area aim to identify the key structural features responsible for the antimicrobial effect.

The versatility of the N-(3-pyridinyl)benzamide scaffold also extends to its use in the development of agents with other biological activities, such as anti-inflammatory and hypoglycemic effects. nih.govnih.gov These studies highlight the broad potential of this class of compounds in drug discovery and development.

Interactive Table of Selected N-Pyridinylbenzamide Derivatives and their Research Focus

| Compound Name | Research Focus |

| 3-Chloro-N-(pyridin-3-yl)benzamide | Biological activities, including potential anticancer, antiviral, antibacterial, and anti-inflammatory effects. ontosight.ai |

| 5-Methyl-N-(3,6-dihydro-1(2H)-pyridinyl)benzamide | Hyperglycemic activity. nih.gov |

| 4-Acetyl-N-(3,6-dihydro-1(2H)-pyridinyl)benzamide | Hypoglycemic activity. nih.gov |

| 2-chloro-N-(3-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | Insecticidal and fungicidal activities. nih.gov |

| Parsalmide (5-amino-N-butyl-2-(2-propynyloxy) benzamide) | Anti-inflammatory activity. nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-9-4-8(5-10(14)6-9)12(17)16-11-2-1-3-15-7-11/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUAUSCZMMEITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dichloro N 3 Pyridinyl Benzamide and Its Analogues

Established Synthetic Routes for Benzamide (B126) Scaffold Construction

Traditional methods for the synthesis of benzamides, including the target compound, primarily rely on the formation of an amide bond between a carboxylic acid derivative and an amine. These routes are well-documented and widely utilized in organic synthesis.

Acylation Reactions for Amide Bond Formation

The most common and direct method for the synthesis of 3,5-dichloro-N-(3-pyridinyl)benzamide involves the acylation of 3-aminopyridine (B143674) with 3,5-dichlorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 3-aminopyridine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion. The choice of solvent can vary, with aprotic solvents like N,N-dimethylformamide (DMF) being commonly used. For instance, a series of dichlorobenzamide derivatives have been synthesized by reacting 3,5-dichlorobenzoyl chloride with various arylamines in DMF at 60°C, resulting in good yields researchgate.net.

Table 1: Exemplary Acylation Reaction Conditions

| Acylating Agent | Amine | Solvent | Base | Temperature | Yield |

| 3,5-Dichlorobenzoyl chloride | 3-Aminopyridine | DMF | Pyridine | 60°C | Good |

Coupling Strategies for N-Pyridinylbenzamide Synthesis

In addition to direct acylation, modern cross-coupling reactions provide powerful alternatives for the formation of the C-N bond in N-pyridinylbenzamides. These methods are particularly useful when the direct acylation is challenging or when starting from different precursors.

Prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation. The Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide (or triflate) with an amine researchgate.netlibretexts.org. In the context of this compound synthesis, this could involve the coupling of a 3-halopyridine with 3,5-dichlorobenzamide. The choice of ligand, base, and solvent is crucial for the success of this reaction and can be tailored to the specific substrates. The use of bidentate phosphine ligands like Xantphos has been shown to be effective in the palladium-catalyzed coupling of amides with 2-chloropyrimidines, a related heterocyclic system chemicalbook.com.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol wikipedia.orgchemeurope.com. This reaction typically requires higher temperatures than its palladium-catalyzed counterpart. For the synthesis of N-pyridinylbenzamides, this would involve the reaction of a 3-halopyridine with 3,5-dichlorobenzamide in the presence of a copper catalyst. Modern variations of the Ullmann reaction often employ ligands to facilitate the coupling under milder conditions.

Regioselective Functionalization of Pyridine and Benzene (B151609) Rings

The 3,5-dichloro substitution pattern on the benzoyl moiety is often achieved by starting with a pre-functionalized benzoic acid or benzoyl chloride. The selective chlorination of benzoyl chloride can be influenced by the choice of catalyst and reaction conditions. For example, the chlorination of benzoyl chloride in the presence of a Friedel-Crafts catalyst can lead to a mixture of chlorinated products, and controlling the reaction extent is key to maximizing the yield of the desired 3,5-dichloro isomer google.com. Alternatively, starting from 3,5-dichlorobenzoic acid, which can be prepared through various synthetic routes, ensures the correct substitution pattern on the benzene ring guidechem.com.

The functionalization of the pyridine ring to introduce the amino group at the 3-position is also a key step. 3-Aminopyridine is a readily available starting material, often prepared via the Hofmann rearrangement of nicotinamide rug.nl. When direct C-H functionalization of the pyridine ring is considered, controlling the regioselectivity is a significant challenge due to the electronic nature of the pyridine ring. However, recent advances in catalysis have enabled more controlled C-H functionalization. For instance, rhodium-catalyzed C-H amidation of pyridines has been reported, where the regioselectivity is influenced by directing groups on the pyridine ring nih.govacs.org.

Advanced Synthetic Approaches

To improve efficiency, atom economy, and substrate scope, advanced synthetic methodologies are continuously being developed. These include catalyst-mediated coupling reactions with enhanced activity and selectivity, as well as multi-component reactions that allow for the construction of complex molecules in a single step.

Catalyst-Mediated Coupling Reactions

Building upon the principles of Buchwald-Hartwig and Ullmann reactions, significant research has focused on developing more efficient catalyst systems. For palladium-catalyzed aminations, the use of sterically hindered and electron-rich phosphine ligands has been instrumental in improving reaction rates and expanding the scope to include less reactive aryl chlorides researchgate.net. Highly regioselective Buchwald-Hartwig amination at the C-2 position of 2,4-dichloropyridine has been demonstrated, showcasing the ability to control selectivity in di-substituted pyridines researchgate.net.

In the realm of copper-catalyzed reactions, the development of new ligands has allowed for Ullmann-type couplings to be performed under milder conditions and with a broader range of substrates nih.gov. These advancements are crucial for the synthesis of complex N-pyridinylbenzamide analogues.

Table 2: Comparison of Catalyst Systems for C-N Coupling

| Reaction | Catalyst | Ligand | Base | Key Advantages |

| Buchwald-Hartwig | Palladium(0) or Palladium(II) precursors | Phosphines (e.g., BINAP, Xantphos) | Strong, non-nucleophilic bases (e.g., NaOtBu) | High efficiency, broad substrate scope, milder conditions than Ullmann |

| Ullmann | Copper(I) or Copper(0) | Often ligand-free, or with ligands like diamines, amino acids | Bases like K2CO3, Cs2CO3 | Lower cost catalyst, effective for certain substrates |

Multi-Component Reactions in Benzamide Synthesis

Multi-component reactions (MCRs) offer a powerful strategy for the rapid and efficient synthesis of complex molecules by combining three or more starting materials in a single synthetic operation. While a specific one-pot, three-component synthesis for this compound is not prominently reported, the principles of MCRs can be applied to the synthesis of benzamide derivatives.

For instance, a one-pot, three-component synthesis of furo[2,3-d]pyrimidines has been developed, showcasing the power of MCRs in constructing complex heterocyclic systems nih.gov. Similarly, catalyst-free, three-component synthesis of amidinomaleimides has been reported nih.gov. These examples highlight the potential for developing novel MCRs for the synthesis of N-pyridinylbenzamides, which could involve the in-situ generation of one of the reactive partners or the tandem formation of multiple bonds in a single pot. A copper(I)-catalyzed, three-component synthesis of benzimidazoles has also been demonstrated under microwave irradiation, indicating the feasibility of using metal catalysis in such transformations beilstein-journals.org.

Derivatization and Analog Synthesis Strategies

The core structure of this compound presents multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. Strategic derivatization of either the benzamide ring or the pyridinyl moiety can be employed to modulate the compound's physicochemical properties and biological activity.

Modifications on the Benzamide Ring System

The 3,5-dichlorobenzamide scaffold is a common starting point for the synthesis of various derivatives. The aromatic ring can undergo further substitution, or the chlorine atoms can be replaced to introduce new functionalities. A primary synthetic route involves the reaction of 3,5-dichlorobenzoyl chloride with various arylamines.

Research has demonstrated the synthesis of a series of dichlorobenzamide derivatives by reacting 3,5-dichlorobenzoyl chloride with different arylamine compounds in a solution of N,N'-dimethylformamide at elevated temperatures, resulting in good yields. This approach allows for the introduction of a wide array of substituents on the aniline (B41778) part of the molecule, although the focus here is on the benzamide ring itself.

Further modifications to the benzamide ring of the parent compound could involve nucleophilic aromatic substitution reactions, although the deactivating effect of the carbonyl group and the two chlorine atoms makes this challenging. More feasible strategies include the introduction of additional substituents. For instance, nitration of the 3,5-dichlorobenzoic acid precursor could introduce a nitro group, which can then be a handle for further transformations.

Below is a table summarizing potential modifications on the benzamide ring system based on common synthetic strategies for related compounds.

| Modification Strategy | Reagents and Conditions | Potential New Substituent(s) |

| Further Halogenation | Electrophilic halogenating agent (e.g., Br₂, FeBr₃) | Bromine |

| Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid group (-SO₃H) |

Substituent Variations on the Pyridinyl Moiety

The pyridinyl moiety offers several positions for the introduction of various substituents, which can significantly influence the molecule's properties. Synthetic strategies for analogous compounds have shown that modifications to the pyridine ring are readily achievable. For example, in the synthesis of related benzamides, pyridine rings have been substituted with groups like halogens and trifluoromethyl.

The synthesis of N-(pyridin-3-yl)benzenesulfonamide, a structurally related compound, proceeds from 3-aminopyridine, highlighting the commercial availability of substituted pyridine precursors that can be used to generate analogues of this compound. The synthesis of more complex heterocyclic systems attached to a benzamide core, such as pyridine-linked 1,2,4-oxadiazoles, further illustrates the versatility of synthetic approaches targeting the pyridine portion of the molecule.

The table below outlines possible substituent variations on the pyridinyl moiety.

| Position on Pyridine Ring | Potential Substituent | Synthetic Precursor Example |

| 2-position | Chloro | 2-Chloro-3-aminopyridine |

| 4-position | Methoxy | 3-Amino-4-methoxypyridine |

| 5-position | Trifluoromethyl | 3-Amino-5-(trifluoromethyl)pyridine |

| 6-position | Methyl | 3-Amino-6-methylpyridine |

Prodrug Design and Bioprecursor Approaches

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical reactions. This approach is often used to improve properties such as solubility, permeability, and targeted delivery. For an amide-containing compound like this compound, several prodrug strategies can be envisioned.

One common approach for NH-acidic compounds, including amides, is the formation of N-Mannich bases. These are synthesized through the reaction of the amide with an aldehyde (like formaldehyde) and an amine. The resulting prodrugs can exhibit improved solubility and are designed to cleave under physiological conditions to release the parent amide.

Another strategy involves the acylation of the amide nitrogen, though simple amides are generally stable. More sophisticated approaches could involve creating N-acyloxyalkyl derivatives, which can be more susceptible to enzymatic cleavage. Linking amino acids to the parent molecule via the amide nitrogen is another viable strategy to potentially target amino acid transporters and improve water solubility. The goal of these modifications is to create a bioreversible derivative that releases the active parent drug in vivo.

| Prodrug Strategy | Linkage Type | Potential Promoieties |

| N-Mannich Base | N-CH₂-NR₂ | Amino acids, soluble amines |

| N-Acyloxyalkyl | N-CH(R)-O-C(O)R' | Alkyl and aryl groups |

| Amino Acid Conjugates | Amide bond to N-terminus | Glycine, Alanine, Valine |

| Sulfenamide Analogs | N-S-R | Thiol-containing promoieties |

Chemical Reactivity and Transformation Studies

The chemical reactivity of this compound and its analogues is dictated by the functional groups present in the molecule: the dichlorinated benzene ring, the amide linkage, and the pyridine ring. Specific transformations can be targeted by introducing reactive functional groups such as hydroxyl or nitro groups onto the core structure.

Oxidation Pathways of Hydroxyl Groups

While specific studies on the oxidation of hydroxylated derivatives of this compound are not detailed in the reviewed literature, the chemical behavior of such analogues can be predicted based on general principles of organic chemistry. The introduction of a hydroxyl group, either on the benzamide or the pyridinyl ring, would create a site for oxidative transformations.

A hydroxyl group on the aromatic rings would confer phenolic character. Phenols are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation could potentially lead to the formation of quinone-type structures, especially if two hydroxyl groups are present in an ortho or para relationship. Stronger oxidation can lead to ring-opening reactions. Vanadium-based catalysts, for example, have been used for the selective aerobic oxidation of hydroxyl compounds, including the oxidative cleavage of C-C bonds adjacent to hydroxyl-substituted aryl rings.

If a hydroxyl group were introduced on an alkyl substituent attached to either ring, it would behave as a primary or secondary alcohol. These can be oxidized to aldehydes/carboxylic acids or ketones, respectively, using a wide range of common oxidizing agents such as pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄), or through Swern and Dess-Martin oxidations.

Reduction Reactions of Nitro Groups (if present)

The introduction of a nitro group onto either the benzamide or pyridinyl ring of the parent compound would create a versatile chemical handle for further derivatization, primarily through reduction reactions. The reduction of aromatic nitro compounds is a well-established and highly tunable transformation that can yield several different products depending on the reagents and reaction conditions.

The most common transformation is the complete reduction of the nitro group to a primary amine (-NH₂). This is a fundamental reaction in the synthesis of many aromatic compounds and can be achieved with high efficiency using various methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a widely used method. Metal-acid systems, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid, are also classic and effective reagents for this purpose.

Partial reduction of the nitro group can also be achieved to access other functional groups. The use of specific reagents can selectively yield hydroxylamines (-NHOH), azo compounds (-N=N-), or hydrazo compounds (-NH-NH-). For example, reduction with zinc metal in the presence of aqueous ammonium chloride is a known method for preparing aryl hydroxylamines from aryl nitro compounds.

The table below summarizes various reduction outcomes for a hypothetical nitro-substituted analogue.

| Product | Reagents and Conditions |

| Amine (-NH₂) | H₂, Pd/C; or Fe, HCl |

| Hydroxylamine (-NHOH) | Zn, NH₄Cl |

| Azo compound (-N=N-) | LiAlH₄ (for aromatic nitro compounds) |

| Hydrazo compound (-NH-NH-) | Excess Zn metal |

Nucleophilic Substitution on Halogenated Rings

The replacement of halogen atoms on the aromatic rings of this compound and its analogues via nucleophilic substitution represents a key strategy for the synthesis of a diverse range of derivatives. This section explores the principles of these reactions and provides examples of their application in modifying the chemical structure of these compounds.

Nucleophilic aromatic substitution (SNAr) is a well-established reaction mechanism in which a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. For this reaction to proceed, the aromatic ring must be rendered electron-deficient, a condition often met by the presence of electron-withdrawing groups. In the case of this compound, both the benzamide moiety and the pyridine ring are electron-withdrawing, which should, in principle, activate the dichlorinated benzene ring for nucleophilic attack.

Detailed research findings on the nucleophilic substitution of the chlorine atoms on this compound itself are not extensively documented in publicly available literature. However, the reactivity of analogous compounds provides significant insight into the potential transformations of this molecule. Studies on compounds such as 3,5-dichlorobenzonitrile and 1,3-dichloro-5-nitrobenzene, which feature a 1,3-dihalo substitution pattern and an electron-withdrawing group, serve as valuable models.

The nitrile group (-CN) in 3,5-dichlorobenzonitrile, being a moderate electron-withdrawing group, activates the ring for nucleophilic attack. The mechanism of nucleophilic aromatic substitution on such substrates typically involves two steps: the addition of the nucleophile to the carbon atom bearing a chlorine atom, which disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and the electron-withdrawing group. Subsequently, the aromaticity is restored through the departure of the chloride ion.

The following interactive data table summarizes nucleophilic substitution reactions on analogues of this compound, showcasing the variety of nucleophiles and conditions that have been successfully employed.

The reactivity of the pyridine ring in analogues is also a critical consideration. In pyridines, nucleophilic substitution is generally favored at the 2-, 4-, and 6-positions, as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate. For instance, in the reaction of 2,6-dichloro-3-nitropyridine with piperazine, substitution occurs at either the 2- or 6-position, which are ortho and para to the electron-withdrawing nitro group, respectively. stackexchange.com

The choice of solvent and the nature of the nucleophile are crucial factors that can influence the regioselectivity and efficiency of these substitution reactions. For example, in the reaction of 3-substituted 2,6-dichloropyridines with alkali metal alkoxides, non-polar, aprotic solvents with low hydrogen bond basicities have been found to favor substitution at the chlorine atom ortho to the 3-substituent.

While direct experimental data on this compound is scarce, the principles derived from these analogous systems provide a strong foundation for predicting its behavior in nucleophilic substitution reactions. The introduction of various functional groups through the displacement of one or both chlorine atoms can lead to the generation of novel derivatives with potentially interesting chemical and biological properties.

Advanced Spectroscopic and Structural Elucidation Studies for 3,5 Dichloro N 3 Pyridinyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton (¹H) and Carbon (¹³C) NMR Analysis of Core and Substituent Resonances

For 3,5-dichloro-N-(3-pyridinyl)benzamide, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The protons on the dichlorinated benzene (B151609) ring would appear in one region of the spectrum, while the protons on the pyridine (B92270) ring would appear in another, typically at different chemical shifts due to their distinct electronic environments. The amide proton (N-H) would likely appear as a broad singlet. The integration of these signals would correspond to the number of protons they represent, and the splitting patterns (e.g., singlet, doublet, triplet) would reveal the number of adjacent protons, helping to piece together the structure.

A ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. The number of signals would confirm the molecular symmetry. For this compound, one would expect to see distinct signals for the carbonyl carbon of the amide, the carbons bearing chlorine atoms, the unsubstituted carbons of the benzene ring, and the four different carbons of the pyridine ring. The chemical shifts of these signals provide insight into the electronic nature of each carbon atom.

Hypothetical NMR Data Table

Without experimental data, this table illustrates the expected signals, not actual chemical shifts.

Table 1: Expected ¹H and ¹³C NMR Resonances for this compound| Atom Type | Expected ¹H Signals | Expected ¹³C Signals |

|---|---|---|

| Dichlorobenzamide Ring | 2 distinct signals | 4 distinct signals |

| Pyridine Ring | 4 distinct signals | 4 distinct signals |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information that is crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would map the correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of protons within the pyridine ring and confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link each proton signal from the benzene and pyridine rings to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for determining the molecule's preferred conformation in solution, such as the relative orientation of the two aromatic rings.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the parent molecule (the molecular ion) with very high accuracy (typically to within a few parts per million). This exact mass allows for the unambiguous calculation of the molecular formula (C₁₂H₈Cl₂N₂O for this compound), confirming that the synthesized molecule has the correct elemental composition.

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This process provides a characteristic fragmentation "fingerprint" that is unique to the molecule's structure. This fingerprint is invaluable for identifying the compound in complex mixtures, such as in metabolite profiling studies.

In the context of metabolite profiling, researchers would look for the parent compound and its expected metabolites in biological samples (e.g., urine, plasma). By comparing the fragmentation patterns of unknown compounds in the sample to the known fragmentation pattern of a this compound standard, they could confidently identify metabolic products, such as hydroxylated or glucuronidated versions of the parent molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined.

This technique would provide a wealth of structural information, including:

Precise bond lengths and bond angles for the entire molecule.

Detailed information on intermolecular interactions, such as hydrogen bonding (e.g., involving the amide N-H and C=O groups) and stacking interactions between the aromatic rings, which dictate how the molecules pack together to form the crystal lattice.

Hypothetical Crystallographic Data Table

This table illustrates the type of data obtained from an X-ray crystallography experiment; the values are not from an actual analysis of the target compound.

Table 2: Illustrative Crystallographic Data Parameters| Parameter | Example Value |

|---|---|

| Molecular Formula | C₁₂H₈Cl₂N₂O |

| Formula Weight | 283.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.1, 12.2, 13.5 |

| α, β, γ (°) | 90, 98.5, 90 |

| Volume (ų) | 1645 |

Conformational Analysis and Torsional Angles

The conformation of benzanilide-type molecules, including this compound, is largely defined by the torsional angles between the planar amide linkage and the two aromatic rings. The amide group (-CONH-) itself typically adopts a planar or near-planar conformation.

In related structures, such as N-(3,5-dichlorophenyl)benzamide, the conformation of the H-N-C=O unit is observed to be trans. It is highly probable that this compound would also exhibit this trans conformation. The key variables in its three-dimensional structure would be the dihedral (torsional) angles between the central amide plane and the planes of the 3,5-dichlorophenyl ring and the 3-pyridinyl ring.

For comparison, in N-(3,5-dichlorophenyl)benzamide, the amide group plane forms a dihedral angle of 14.3(8)° with the benzoyl ring and 44.4(4)° with the aniline (B41778) ring. chemicalbook.com The angle between the two aromatic rings is 58.3(1)°. chemicalbook.com In another related molecule, 2-Chloro-N-(3,5-dichloro-phenyl)-benzamide, the amide group makes dihedral angles of 63.1(12)° and 31.1(17)° with the benzoyl and aniline rings, respectively. nih.gov

For this compound, we can anticipate a non-coplanar arrangement of the rings. The twisting is a result of steric hindrance and the optimization of electronic interactions. The presence of the nitrogen atom in the pyridinyl ring might influence the electronic nature and thereby the preferred torsional angles compared to a dichlorophenyl ring at that position.

Table 1: Comparison of Dihedral Angles in Related Benzamide (B126) Structures

| Compound Name | Amide Plane to Benzoyl Ring (°) | Amide Plane to N-Aryl Ring (°) | Benzoyl Ring to N-Aryl Ring (°) | Reference |

| N-(3,5-Dichlorophenyl)benzamide | 14.3(8) | 44.4(4) | 58.3(1) | chemicalbook.com |

| 2-Chloro-N-(3,5-dichlorophenyl)benzamide | 63.1(12) | 31.1(17) | 32.1(2) | nih.gov |

| 3-Fluoro-N-(p-tolyl)benzamide | 28.6(2) | 37.5(2) | 65.69(10) |

This table presents data for structurally similar compounds to infer the likely conformation of this compound.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be predominantly governed by a network of intermolecular hydrogen bonds. The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which is a classic motif for forming strong intermolecular connections.

In the crystal structures of numerous related benzamides, molecules are linked by N-H···O hydrogen bonds, often forming infinite chains or more complex networks. chemicalbook.comnih.gov For instance, in N-(3,5-dichlorophenyl)benzamide, molecules are connected into infinite chains running along the c-axis via these N-H···O interactions. chemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Spectroscopic techniques like IR and UV-Vis are essential for characterizing the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present. The most prominent peaks would be associated with the amide linkage.

N-H Stretching: A sharp absorption band is expected in the region of 3350-3250 cm⁻¹, corresponding to the N-H stretching vibration. In a related compound, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, this peak appears at 3334 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption band, characteristic of the carbonyl group in the amide, would appear in the range of 1700-1650 cm⁻¹. For the aforementioned quinoline (B57606) derivative, this is observed at 1693 cm⁻¹.

N-H Bending (Amide II band): This band, which involves N-H bending and C-N stretching, is typically found between 1570 and 1515 cm⁻¹.

C-Cl Stretching: The presence of the dichloro-substituted ring would give rise to strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings would also be present.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | 3350 - 3250 |

| Amide C=O | Stretching (Amide I) | 1700 - 1650 |

| Amide N-H | Bending (Amide II) | 1570 - 1515 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | ~1250 |

This table is predictive, based on typical ranges for the listed functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or methanol) would exhibit absorption bands corresponding to electronic transitions within the molecule. These transitions are typically of the π → π* and n → π* types, associated with the conjugated system formed by the aromatic rings and the amide group.

The benzoyl and pyridinyl chromophores are expected to produce strong absorption bands in the UV region, likely between 200 and 400 nm. The exact position and intensity of these bands would be influenced by the solvent polarity and the specific electronic interactions between the different parts of the molecule. For pyridine-fused heterocycles, characteristic absorption bands are often observed in the 250 to 390 nm region, attributed to π → π* and n → π* transitions.

Theoretical and Computational Chemistry Studies on 3,5 Dichloro N 3 Pyridinyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei within a molecule, providing fundamental information about its geometry, stability, and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the most stable three-dimensional arrangement (conformation) of a molecule. mdpi.comechemcom.com By optimizing the molecular geometry, DFT calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles at a minimum energy state. irjweb.com

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-N(amide) | ~30-40° |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. wolfram.comavogadro.cc It is invaluable for identifying the regions that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. orientjchem.org The MEP map is typically colored, with red indicating regions of high electron density (negative potential, attractive to protons) and blue indicating regions of low electron density (positive potential, repulsive to protons). avogadro.ccresearchgate.net

In this compound, an MEP analysis would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative carbonyl oxygen atom and the nitrogen atom of the pyridine (B92270) ring. These sites represent the most likely regions for electrophilic attack or hydrogen bond acceptance. orientjchem.org

Positive Potential (Blue): Located around the hydrogen atom of the amide group (N-H), making it the primary site for nucleophilic attack or hydrogen bond donation.

Neutral Potential (Green): Predominantly over the carbon atoms of the aromatic rings.

| Molecular Region | Predicted Electrostatic Potential | Chemical Significance |

|---|---|---|

| Carbonyl Oxygen (C=O) | Highly Negative | Electrophilic attack site, Hydrogen bond acceptor |

| Pyridine Nitrogen | Negative | Electrophilic attack site, Hydrogen bond acceptor |

| Amide Hydrogen (N-H) | Highly Positive | Nucleophilic attack site, Hydrogen bond donor |

| Dichlorophenyl Ring | Near-Neutral/Slightly Positive | Potential for π-π stacking interactions |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular reactivity and stability. researchgate.net A small energy gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

| Parameter | Definition | Hypothetical Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.5 | Electron-donating ability |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 | Indicates high chemical stability |

Molecular Modeling and Dynamics Simulations

While quantum calculations examine the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to predict how a molecule interacts with a biological system, such as a protein, and how that interaction behaves over time.

Molecular docking is a computational technique that predicts the preferred binding orientation of one molecule (the ligand) to a second molecule (the receptor, typically a protein). mdpi.com The primary goals are to determine if a ligand will bind to a target and to predict its binding affinity, which is often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net Benzamide (B126) derivatives have been studied as potential inhibitors for a wide range of protein targets, including enzymes like acetylcholinesterase (AChE), dihydroorotate (B8406146) dehydrogenase (PfDHODH), and topoisomerases. researchgate.netscialert.netmdpi.comresearchgate.net

A docking study of this compound against a potential protein target would involve placing the ligand into the protein's active site and evaluating the various possible binding poses. The results would highlight the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the complex. For example, the amide N-H group and the pyridine nitrogen are strong candidates for forming crucial hydrogen bonds with amino acid residues in a protein's active site. researchgate.net

| Parameter | Value/Description |

|---|---|

| Binding Energy | -8.5 kcal/mol |

| Key Hydrogen Bonds | Amide N-H with Asp145; Pyridine-N with Lys72 |

| Hydrophobic Interactions | Dichlorophenyl ring with Leu120, Val55 |

| Predicted Inhibition Constant (Ki) | ~1.5 µM |

Following a promising docking result, Molecular Dynamics (MD) simulations are performed to analyze the stability and dynamic behavior of the ligand-protein complex over time. uzh.chresearcher.life MD simulations apply the laws of motion to the atoms in the system, providing a detailed view of conformational changes, solvent effects, and the persistence of key interactions. nih.govnih.gov

An MD simulation of the this compound-protein complex would track the atomic positions over a period of nanoseconds to microseconds. mdpi.com A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein's binding site. A stable RMSD value over time suggests that the ligand remains firmly bound in its predicted pose, validating the docking result. Conversely, a large fluctuation in RMSD might indicate an unstable interaction. These simulations are crucial for confirming the viability of a potential drug candidate's binding mode before undertaking expensive experimental validation.

| Analysis | Objective | Illustrative Finding |

|---|---|---|

| Ligand RMSD | Assess ligand stability in the binding pocket. | Stable fluctuation (<2.0 Å) after initial equilibration, indicating a stable binding pose. |

| Protein RMSF | Identify flexible regions of the protein upon ligand binding. | Reduced fluctuation in active site loops, suggesting ligand-induced stabilization. |

| Interaction Analysis | Monitor persistence of key interactions over time. | Hydrogen bonds identified in docking maintained for >90% of the simulation time. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, QSAR studies can be instrumental in predicting its potential biological effects and in guiding the synthesis of more potent analogues. The development of a robust QSAR model is a multi-step process that begins with the calculation of molecular descriptors and culminates in the validation of the predictive model. mdpi.comneovarsity.org

The initial and one of the most critical stages in QSAR model development is the transformation of the chemical structure of this compound and its analogues into a set of numerical values known as molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties. For a comprehensive analysis, a wide array of descriptors would be calculated, typically categorized as follows:

1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, molecular weight, and fragment counts.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology, such as molecular connectivity indices, shape indices, and electrotopological state indices.

3D Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and provide information about its spatial arrangement, including van der Waals volume, surface area, and moments of inertia.

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule, such as HOMO-LUMO energies, dipole moment, and partial atomic charges.

Once a large pool of descriptors is generated, the next crucial step is to select a subset of the most relevant descriptors that have the strongest correlation with the biological activity of interest. researchgate.net This is essential to avoid overfitting and to create a parsimonious and interpretable model. Various descriptor selection methods can be employed, including:

Stepwise Regression: This involves iteratively adding or removing descriptors from the model based on their statistical significance. kg.ac.rs

Genetic Algorithms: These are optimization algorithms inspired by natural selection that can efficiently search for the best combination of descriptors.

Principal Component Analysis (PCA): This is a dimensionality reduction technique that can transform a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components.

An illustrative table of descriptor types that would be calculated for a QSAR study of this compound is presented below.

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Atom Count, Number of Rings | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices, Balaban J Index | Atomic connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Three-dimensional shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges on Atoms | Electron distribution and reactivity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Lipophilicity and polarizability. |

Following the selection of the most pertinent descriptors, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. neovarsity.org Several statistical and machine learning methods can be utilized for this purpose, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): This is a regression technique that is particularly useful when the number of descriptors is large and they are correlated with each other.

Support Vector Machines (SVM): This is a machine learning method that can be used for both regression and classification and is effective in handling complex, non-linear relationships.

Artificial Neural Networks (ANN): These are computational models inspired by the structure of the human brain that can model highly complex and non-linear data.

The predictive power and robustness of the developed QSAR model must be rigorously validated. researchgate.net Validation is typically performed using both internal and external methods. researchgate.net

Internal Validation: This involves assessing the stability and predictive accuracy of the model using the same dataset on which it was trained. Common techniques include:

Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the dataset, the model is retrained on the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset.

k-Fold Cross-Validation: The dataset is randomly divided into 'k' subsets. One subset is used as the validation set, and the remaining k-1 subsets are used for training. The process is repeated 'k' times, with each subset used once as the validation set. nih.gov

External Validation: This is considered the most stringent test of a model's predictive ability. The original dataset is split into a training set, which is used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on unseen data. scielo.br

Key statistical parameters used to assess the quality of a QSAR model are summarized in the table below.

| Parameter | Description | Acceptable Value (General Guideline) |

| R² | Coefficient of determination; indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² | Cross-validated R²; indicates the predictive power of the model in internal validation. | > 0.5 |

| R²_pred | Predictive R² for the external test set; indicates the model's ability to predict the activity of new, unseen compounds. | > 0.6 |

| RMSE | Root Mean Square Error; measures the differences between values predicted by a model and the values observed. | As low as possible |

Non-Linear Optical (NLO) Properties Analysis

The study of non-linear optical (NLO) properties of molecules is a significant area of research due to their potential applications in technologies such as optical data storage, telecommunications, and optical switching. researchgate.net Materials with high NLO responses can alter the properties of light, such as its frequency. The NLO response of a molecule is governed by its hyperpolarizability.

While extensive NLO studies on this compound are not widely reported, the general class of benzamide derivatives and other organic molecules with donor-acceptor groups have been investigated for their NLO properties. rsc.org The presence of the electron-withdrawing dichloro-substituted phenyl ring and the pyridine moiety in this compound suggests the potential for intramolecular charge transfer, a key feature for NLO activity.

Theoretical and computational chemistry provides powerful tools to predict and analyze the NLO properties of molecules. The primary computational approach involves the calculation of the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Quantum chemical methods, such as Density Functional Theory (DFT), are commonly employed for these calculations.

A typical computational study of the NLO properties of this compound would involve:

Geometry Optimization: The 3D structure of the molecule is optimized to find its most stable conformation.

Frequency Calculations: These are performed to ensure that the optimized structure corresponds to a true energy minimum.

Hyperpolarizability Calculation: The components of the first-order hyperpolarizability tensor (β) are calculated using a suitable level of theory and basis set.

The calculated values can then be used to understand the structure-property relationship and to design new molecules with enhanced NLO properties. The table below illustrates the kind of data that would be generated in a computational NLO study.

| Computational Method | Basis Set | Property | Calculated Value (a.u.) |

| DFT (e.g., B3LYP) | 6-311++G(d,p) | Dipole Moment (μ) | Illustrative Value |

| DFT (e.g., B3LYP) | 6-311++G(d,p) | Average Polarizability (α) | Illustrative Value |

| DFT (e.g., B3LYP) | 6-311++G(d,p) | First Hyperpolarizability (β) | Illustrative Value |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 3,5 Dichloro N 3 Pyridinyl Benzamide Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological profile of benzamide (B126) derivatives is highly sensitive to the nature and position of substituents on both the aromatic and heterocyclic rings. Structure-activity relationship (SAR) studies have been crucial in optimizing these molecules for desired therapeutic effects.

Halogenation is a fundamental strategy in medicinal chemistry to modulate a compound's physicochemical properties and, consequently, its biological activity. In the context of benzamide derivatives, the presence and location of halogen atoms are critical determinants of efficacy.

The dichlorination pattern on the benzamide ring, as seen in the parent compound, is a common feature in many biologically active analogs. Chlorine atoms are known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve receptor binding affinity. The strategic placement of chlorine can also contribute to tighter packing within a receptor's binding pocket. nih.gov

Introducing fluorine, another halogen, has been shown to be particularly advantageous. The incorporation of fluorine atoms into benzamide structures can enhance metabolic stability and bioavailability. nih.gov In studies on benzamide-type binders for the cereblon (CRBN) E3 ligase, fluorinated derivatives consistently displayed lower IC₅₀ values—indicating higher binding affinity—compared to their non-halogenated counterparts. acs.org This increased affinity is often attributed to the unique electronic properties of fluorine, which can lead to favorable intramolecular interactions. acs.org As expected, the introduction of fluorine also tends to increase the compound's lipophilicity (log D). nih.gov

The position of these halogen substituents is as important as their presence. SAR studies on related scaffolds have shown that substitutions at specific positions on the benzene (B151609) ring are associated with higher transcriptional activity, while substitutions at other positions are less effective or detrimental. nih.gov Similarly, the substitution pattern on the pyridine (B92270) ring can dramatically influence activity and selectivity. mdpi.com

| Substituent | General Effect on Property | Impact on Biological Activity | Source |

|---|---|---|---|

| Chlorine | Increases lipophilicity | Can enhance receptor binding affinity and cell permeability. | |

| Fluorine | Increases lipophilicity (log D), enhances metabolic stability | Often increases binding affinity and bioavailability. nih.govacs.org | nih.govacs.org |

Beyond halogens, the introduction of other heteroatoms and functional groups like alkoxy moieties plays a significant role in defining the pharmacological profile of benzamide derivatives. Replacing the benzamide core with its isomeric picolinamide (B142947) (where the amide is attached to a pyridine ring) can significantly impact potency. Research comparing benzamide and picolinamide derivatives as acetylcholinesterase inhibitors found that the picolinamide analogs were more potent. nih.govresearchgate.net This suggests that the position of the nitrogen atom within the aromatic system is a key factor for interaction with certain biological targets. nih.govresearchgate.net

The introduction of other groups, such as a nitro group (NO₂), also modulates activity. In a series of 2-chloro-4-nitrobenzamide derivatives, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was found to strongly favor inhibitory activity against enzymes like α-glucosidase. nih.gov This highlights the complex interplay of electronic effects in determining biological function.

The three-dimensional arrangement of a molecule is paramount to its ability to interact with a biological target. For N-aryl benzamides, a crucial conformational feature is the dihedral angle (twist) between the plane of the benzene ring and the plane of the amide linker. X-ray crystallography of a related compound, 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide, revealed that the amide group is twisted by approximately 32° relative to the benzene ring. researchgate.net This non-planar conformation is a common characteristic of this class of compounds and influences how the molecule fits into a binding site.

Recent drug design efforts have focused on "conformationally locked" derivatives to reduce the inherent flexibility of the amide bond. nih.gov By designing more rigid structures, it is possible to pre-organize the molecule into its bioactive conformation, potentially increasing affinity and selectivity. Stereochemistry, the specific spatial arrangement of atoms, is also critical, particularly when chiral centers are present. The precise (S) or (R) configuration of a substituent can be the difference between a highly potent compound and an inactive one, as it dictates the precise orientation of functional groups for optimal receptor interaction.

Linker Region Modifications and Their Biological Implications

Studies on other classes of molecules with similar structural motifs, such as pyrrole/imidazole polyamides, have demonstrated the linker's importance. In one study, modifying the linker and the linkage chemistry—for instance, by introducing an oxime linkage—resulted in a 20-fold increase in biological potency. caltech.edu This shows that the linker itself can form key interactions with the target or can optimally position the two flanking ring systems for binding. In other complex benzamide-related structures, replacing the amide linker with a sulfonamide group was found to be critical for activity, indicating that the specific atoms and bond angles within the linker are key recognition elements. nih.gov

Allosteric Modulation and Binding Site Characterization

Many benzamide derivatives exert their effects not by directly competing with endogenous ligands at the primary (orthosteric) binding site, but by binding to a distinct, secondary site on the target protein. This mechanism is known as allosteric modulation. By binding to an allosteric site, the molecule can induce a conformational change in the protein that alters the affinity of the primary site for its natural ligand.

Derivatives of N-pyridinylbenzamide have been successfully developed as negative allosteric modulators (NAMs) of receptors like the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov These compounds reduce the receptor's response to glutamate without directly blocking the glutamate binding site. nih.gov Similarly, related structures have been shown to act as allosteric modulators of NMDA receptors by binding to a pocket in the amino-terminal domain, which then translates into a change in the ligand-binding domain and ultimately inhibits channel function. nih.gov

Characterizing these allosteric binding sites is often achieved through a combination of molecular docking studies, molecular dynamics simulations, and X-ray crystallography. nih.gov These techniques help to visualize how the compound fits into the binding pocket and identify the specific amino acid residues involved in hydrogen bonding, hydrophobic, and electrostatic interactions. nih.gov

Rational Design Principles for Enhanced Potency and Selectivity

The development of advanced benzamide derivatives has moved beyond simple trial-and-error, now relying heavily on rational design principles. This approach uses a deep understanding of the target structure and the SAR of existing compounds to design new molecules with improved properties. A cornerstone of this strategy is structure-based drug design, which utilizes high-resolution crystal structures of the target protein to guide the modification of the inhibitor. nih.govresearchgate.net

By examining the co-crystal structure of a ligand bound to its target, chemists can identify opportunities to introduce new functional groups that can form additional favorable interactions with non-conserved amino acid residues in the binding pocket, thereby enhancing both potency and selectivity. nih.govresearchgate.net This was successfully applied in the design of selective inhibitors of the PI3Kα kinase, culminating in the clinical candidate GDC-0326. nih.gov

Another key aspect of rational design is the optimization of drug metabolism and pharmacokinetic (DMPK) properties alongside potency. nih.gov Structure-guided modifications can be performed to improve a compound's metabolic stability or solubility without compromising its activity. For example, in the development of inhibitors for Cryptosporidium parvum N-myristoyltransferase, structure-guided modifications of a benzamide lead compound resulted in an analog with over 40-fold selectivity for the parasite enzyme over its human counterpart. nih.gov This iterative process of design, synthesis, and testing, informed by structural biology and computational modeling, is essential for creating highly potent and selective therapeutic agents. nih.gov

Mechanistic Studies of Biological Activity Molecular and Cellular Level of 3,5 Dichloro N 3 Pyridinyl Benzamide and Its Analogs

Enzyme Inhibition and Modulation

Phosphodiesterase (PDE) Inhibition (e.g., PDE4)

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating a wide range of physiological processes. nih.gov PDE4, a cAMP-specific PDE, has been identified as a major isoform that governs inflammatory activity. nih.gov Consequently, inhibitors of PDE4 have been explored for their anti-inflammatory and other therapeutic effects. nih.gov The development of isoform-selective PDE inhibitors is a key strategy to enhance therapeutic efficacy and minimize side effects. nih.gov

While specific studies on 3,5-dichloro-N-(3-pyridinyl)benzamide as a PDE4 inhibitor are not extensively detailed in the reviewed literature, the benzamide (B126) scaffold is a known feature in some PDE inhibitors. The inhibitory activity of such compounds is often determined by their ability to form key interactions within the active site of the enzyme. Two conserved residues, an invariant glutamine and a highly conserved phenylalanine, are considered essential for inhibitor binding. nih.gov

The PDE superfamily consists of at least 11 distinct families, and many of these families have multiple isoforms. nih.gov The selective inhibition of a particular PDE isoform is a critical aspect of drug design to achieve a targeted therapeutic effect with a favorable side-effect profile. For instance, in human basophils, which are involved in allergic inflammatory responses, PDE4A and PDE4D are the predominantly expressed isoforms. nih.gov Selective inhibitors of PDE4 have been shown to be effective in preventing the release of histamine, eicosanoids, and cytokines from basophils. nih.gov In contrast, these inhibitors have little effect on human lung mast cells, which express very low levels of PDE4 isoforms. nih.gov This highlights the importance of understanding the isoform expression in target cells and the selectivity profile of the inhibitor.

Kinetic studies are essential to characterize the mechanism of enzyme inhibition. For PDE inhibitors, these studies typically involve determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki). The mode of inhibition, whether competitive, non-competitive, or uncompetitive, is also determined. For example, a kinetic analysis of the PDE8A1 catalytic domain revealed a Michaelis constant (Kₘ) of 1.8 µM for cAMP. acs.org The study also showed that the inhibitor IBMX (3-isobutyl-1-methylxanthine) has a high IC₅₀ value of 700 µM against PDE8A1, indicating weak inhibition. acs.org Such kinetic data are vital for comparing the potency and mechanism of different inhibitors.

Receptor Tyrosine Kinase (RTK) Modulation

Receptor tyrosine kinases (RTKs) are cell surface receptors that play crucial roles in cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is often implicated in diseases like cancer. A study on novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which share a structural similarity with this compound, investigated their potential as RTK inhibitors. frontiersin.org This suggests that the pyridinylbenzamide scaffold could be a promising starting point for the development of new RTK modulators. For instance, the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R), an RTK, by the inhibitor picropodophyllin (B173353) (PPP) has been shown to reduce tumor burden and increase survival in a mouse model of multiple myeloma. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. researchgate.net Several benzamide derivatives have been identified as potent and selective MAO-B inhibitors. researchgate.netnih.gov

A study on indole-based analogs of benzamide reported the discovery of 3,4-dichloro-N-(1H-indol-5-yl)benzamide as a highly potent and selective MAO-B inhibitor. nih.gov This compound exhibited an IC₅₀ value of 42 nM for human MAO-B and a selectivity index of over 2375 against MAO-A. nih.gov Kinetic studies revealed a reversible and competitive mode of inhibition with a Ki value of 7 nM. nih.gov Another study on 6-amidocoumarin derivatives also identified potent MAO-B inhibitors, with compound 3i showing an IC₅₀ of 0.095 µM and a high selectivity index of over 421.05 for MAO-B. researchgate.net Furthermore, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as MAO-B inhibitors, with the most potent compound, S5 , having an IC₅₀ of 0.203 µM and a Ki of 0.155 µM. nih.gov

Table 1: MAO-B Inhibitory Activity of Benzamide Analogs

| Compound | Target | IC₅₀ (µM) | Ki (µM) | Selectivity Index (SI) vs MAO-A | Mode of Inhibition | Reference |

|---|---|---|---|---|---|---|

| 3,4-dichloro-N-(1H-indol-5-yl)benzamide | hMAO-B | 0.042 | 0.007 | >2375 | Reversible, Competitive | nih.gov |

| Compound 3i (6-amidocoumarin derivative) | MAO-B | 0.095 | - | >421.05 | - | researchgate.net |

| Compound S5 (pyridazinobenzylpiperidine derivative) | MAO-B | 0.203 | 0.155 | 19.04 | Reversible, Competitive | nih.gov |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | - | 0.09452 | - | Competitive | researchgate.net |

Glycosidase and Amylase Inhibition

α-Glucosidase is an enzyme that plays a key role in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. Several studies have reported the α-glucosidase inhibitory activity of benzamide derivatives. A series of novel glycosyl-1,2,3-1H-triazolyl methyl benzamide analogs were synthesized and showed potent α-glucosidase inhibition, with IC₅₀ values ranging from 25.3 ± 0.8 to 118.5 ± 5.3 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 ± 12.5 μM). nih.gov Another study on galbanic acid amide derivatives also demonstrated excellent anti-α-glucosidase activity, with IC₅₀ values as low as 0.3 ± 0.3 μM. nih.gov The most potent compound in this series exhibited a competitive mode of inhibition with a Ki of 0.57 µM. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Benzamide Analogs

| Compound Series | IC₅₀ Range (µM) | Standard Drug (Acarbose) IC₅₀ (µM) | Most Potent Compound Ki (µM) | Mode of Inhibition | Reference |

|---|---|---|---|---|---|

| Glycosyl-1,2,3-1H-triazolyl methyl benzamide analogs | 25.3 - 118.5 | 750.0 | - | - | nih.gov |

| Galbanic acid amide derivatives | 0.3 - 416.0 | 750.0 | 0.57 | Competitive | nih.gov |

Cellular Pathway Modulation

The biological effects of this compound and its analogs are rooted in their capacity to interact with and alter key cellular signaling cascades. In vitro and pre-clinical research has highlighted their influence on apoptosis in cancer cells, inflammatory responses, and the structural integrity of pathogens.

Apoptosis Induction in Cancer Cell Lines (in vitro studies)

A significant area of investigation has been the pro-apoptotic activity of benzamide derivatives in various cancer cell lines. nih.gov These compounds have been shown to trigger programmed cell death, a critical mechanism for eliminating malignant cells.

Substituted 2-hydroxy-N-(arylalkyl)benzamides have demonstrated potent antiproliferative and cytotoxic effects in vitro. nih.gov One of the highly effective compounds, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, was found to induce apoptosis in the G361 melanoma cell line in a dose-dependent manner. nih.gov The induction of apoptosis was confirmed by several key indicators, including an increase in the subdiploid cell population, the activation of caspases, and the specific cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov Similarly, certain indole-2-carboxamide analogs have been identified as potent activators of caspase-3, a crucial executioner caspase in the apoptotic cascade. nih.gov In studies on the Panc-1 human pancreatic cancer cell line, these compounds significantly increased caspase-3 protein levels, indicating their role as inducers of apoptosis. nih.gov

Further research into actinomycin-like compounds, which share structural similarities, demonstrated that they can induce apoptosis mediated by caspase activation and a decrease in mitochondrial membrane potential across various tumor cell lines, including prostate (PC-3) and colon (HT-29) cancer cells. mdpi.com

Table 1: Apoptotic Activity of Benzamide Analogs in Cancer Cell Lines This table is interactive. Click on headers to sort.

| Compound Class | Cancer Cell Line | Key Apoptotic Events Observed | Reference |

|---|---|---|---|

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | G361 (Melanoma) | Caspase activation, PARP cleavage, increased subdiploid population | nih.gov |

| Indole-2-carboxamides | Panc-1 (Pancreatic) | Caspase-3 activation and overexpression | nih.gov |

| Actinomycin-like compounds | PC-3 (Prostate), HT-29 (Colon) | Caspase activation, decreased mitochondrial membrane potential | mdpi.com |

| Dichloroacetyl amides of 3,5-bis(benzylidene)-4-piperidones | HCT 116 (Colon) | G2/M phase cell cycle accumulation | nih.gov |

Modulation of Inflammatory Response Pathways (in vitro/pre-clinical studies)

Analogs of this compound have shown significant potential in modulating inflammatory pathways. These compounds can influence the production of pro-inflammatory cytokines and interfere with key signaling cascades that govern the inflammatory response.

An analog, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC), has been studied for its anti-inflammatory effects. nih.gov In in vitro experiments using lipopolysaccharide (LPS)-stimulated macrophages, DIC effectively reduced the release of the pro-inflammatory cytokines TNF-α and IL-6 in a dose-dependent manner. nih.gov The compound also lowered the levels of cyclooxygenase-2 (COX-2), an enzyme critical for the production of prostaglandins, which are mediators of inflammation. nih.gov Mechanistically, DIC was found to inhibit the MAPK and nuclear factor-κB (NF-κB) signaling pathways, which are central to the inflammatory response. nih.gov This was evidenced by its ability to prevent the nuclear translocation of NF-κB and compromise its DNA binding function. nih.gov

Other studies on novel pyrazoline derivatives have also highlighted their role as potential anti-inflammatory agents through the inhibition of COX-2. niscpr.res.inniscpr.res.in Molecular docking studies have supported these findings, suggesting a strong interaction between these compounds and the COX-2 enzyme. niscpr.res.inniscpr.res.in

Table 2: Effects of Benzamide Analogs on Inflammatory Markers This table is interactive. Click on headers to sort.

| Compound Analog | Cell Type | Effect | Pathway Implicated | Reference |

|---|---|---|---|---|

| 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) | RAW 264.7 Macrophages | Decreased TNF-α and IL-6 release; Diminished COX-2 levels | MAPK/NF-κB | nih.gov |

| N-substituted-3,5-diaryl-pyrazolines | Not specified | Inhibition of protein denaturation (indicative of anti-inflammatory activity) | COX-2 Inhibition | niscpr.res.inniscpr.res.in |

| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amides | Not specified | Inhibition of p38 MAP kinase | p38 MAP Kinase | nih.gov |

Cell Wall Disruption Mechanisms in Pathogens (e.g., fungi)

The antifungal properties of the benzamide chemical class are linked to the disruption of processes essential for maintaining the integrity of the fungal cell membrane and cell wall.

Chemogenomic profiling and biochemical assays in Saccharomyces cerevisiae have identified Sec14p as the primary target for antifungal benzamide and picolinamide (B142947) scaffolds. nih.gov Sec14p is the main phosphatidylinositol/phosphatidylcholine transfer protein in yeast. nih.gov These proteins are crucial for maintaining the lipid composition of cellular membranes, which in turn affects membrane fluidity, signaling, and the proper functioning of membrane-bound enzymes essential for cell wall synthesis. By binding to Sec14p, these compounds disrupt lipid homeostasis, leading to a cascade of events that compromise the structural and functional integrity of the fungal cell, ultimately inhibiting growth. nih.gov This mechanism is distinct from direct enzymatic degradation of cell wall components but represents a critical disruption of the cellular machinery required to build and maintain the cell envelope. nih.gov

Biochemical Target Identification and Validation at the Molecular Level

Identifying the direct molecular targets of this compound and its analogs is crucial for understanding their mechanism of action and for rational drug design. Affinity binding studies and structural biology approaches have been instrumental in this endeavor.

Affinity Binding Studies

Biochemical assays and affinity studies have successfully identified and characterized the interaction between benzamide-type compounds and their protein targets. For the antifungal benzamides, biochemical assays with purified Sec14p protein confirmed it as the direct target. nih.gov A functional variomics screen further pinpointed the specific residues within the lipid-binding pocket of Sec14p that are crucial for this interaction and confer resistance when mutated. nih.gov

In a different context, analogs of benzamides have been developed as binders for Cereblon (CRBN), a component of an E3 ubiquitin ligase complex. nih.gov MicroScale Thermophoresis (MST) was employed to measure the binding affinity of these derivatives to the human CRBN thalidomide (B1683933) binding domain. nih.gov These studies demonstrated that modifications, such as the introduction of fluorine atoms, could significantly increase the binding affinity of benzamide derivatives to their target protein. nih.gov

Co-crystallization and Structural Biology Approaches

Co-crystallization of compounds with their target proteins provides definitive, high-resolution evidence of binding and reveals the precise molecular interactions involved. This approach has been successfully used to validate the targets of benzamide analogs.

The binding of a benzamide-class antifungal compound within the lipid-binding cavity of its target, Sec14p, was confirmed by determining the X-ray co-crystal structure of the protein-compound complex. nih.gov This structural data provided a molecular basis for the observed structure-activity relationships and rationalized why specific mutations in the binding pocket led to resistance. nih.gov

Similarly, co-crystal structures of benzamide-type ligands bound to the Cereblon (CRBN) protein have been instrumental in guiding the design of new compounds. nih.gov These structural studies have helped to identify key interactions and have led to the development of conformationally locked derivatives that mimic the binding of natural ligands, exhibit enhanced stability, and possess favorable selectivity profiles. nih.gov

Despite a comprehensive search for scientific literature, there is currently no specific information available regarding the resistance mechanisms, cross-resistance patterns, or strategies for overcoming resistance for the chemical compound This compound in biological systems.

Research on the development of resistance is highly specific to a particular compound and its interaction with target organisms. Generalizations from broader chemical classes, such as benzamides, may not be scientifically accurate for this specific molecule. Factors such as the precise mode of action, the target site within the organism, and the metabolic pathways involved all play a crucial role in how resistance develops and how it can be mitigated.